

# A Senior Application Scientist's Technical Guide to 3-Bromo-4-methylheptane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4-methylheptane

Cat. No.: B14551762

[Get Quote](#)

## Executive Summary

This document provides a comprehensive technical overview of **3-Bromo-4-methylheptane**, a halogenated alkane of interest in synthetic organic chemistry. The guide details its core chemical identifiers, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and critical safety procedures. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required for the safe and effective handling and application of this compound in a laboratory setting. All protocols are presented with an emphasis on causality and self-validation, ensuring scientific integrity and reproducibility.

## Introduction to 3-Bromo-4-methylheptane

**3-Bromo-4-methylheptane** is a chiral brominated derivative of the branched alkane 4-methylheptane. As a member of the haloalkane family, its chemical reactivity is primarily dictated by the presence of the carbon-bromine (C-Br) bond.<sup>[1]</sup> The bromine atom acts as a good leaving group, making the compound a valuable substrate for nucleophilic substitution and elimination reactions.<sup>[1][2]</sup> This reactivity profile positions **3-Bromo-4-methylheptane** and related structures as versatile building blocks in organic synthesis, potentially serving as intermediates in the construction of more complex molecular architectures for pharmaceuticals and agrochemicals.<sup>[3]</sup> Understanding its specific properties and synthesis is crucial for its application in research and development.

# Core Compound Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Key Identifiers:

- IUPAC Name: **3-bromo-4-methylheptane**[\[4\]](#)
- CAS Number: 61764-95-2[\[4\]](#)[\[5\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>17</sub>Br[\[4\]](#)[\[5\]](#)

The physicochemical properties of **3-Bromo-4-methylheptane** dictate its behavior in various solvents and reaction conditions, influencing choices for purification and handling.

| Property             | Value                       | Source                                          |
|----------------------|-----------------------------|-------------------------------------------------|
| Molecular Weight     | 193.12 g/mol                | PubChem <a href="#">[4]</a> <a href="#">[6]</a> |
| InChIKey             | LQHKBPGOLSTPHD-UHFFFAOYSA-N | PubChem <a href="#">[4]</a>                     |
| SMILES               | CCCC(C)C(CC)Br              | PubChem <a href="#">[4]</a>                     |
| Canonical IUPAC Name | 3-bromo-4-methylheptane     | PubChem <a href="#">[4]</a>                     |

Note: Experimental data such as boiling point and density are not widely published, necessitating empirical determination during its synthesis and characterization.

## Synthesis and Purification Protocol

The synthesis of **3-Bromo-4-methylheptane** can be effectively achieved via the bromination of the corresponding alcohol, 4-methylheptan-3-ol, using a phosphorus tribromide (PBr<sub>3</sub>) reagent. This method is a standard and reliable procedure for converting secondary alcohols to alkyl bromides.

## Synthesis Rationale

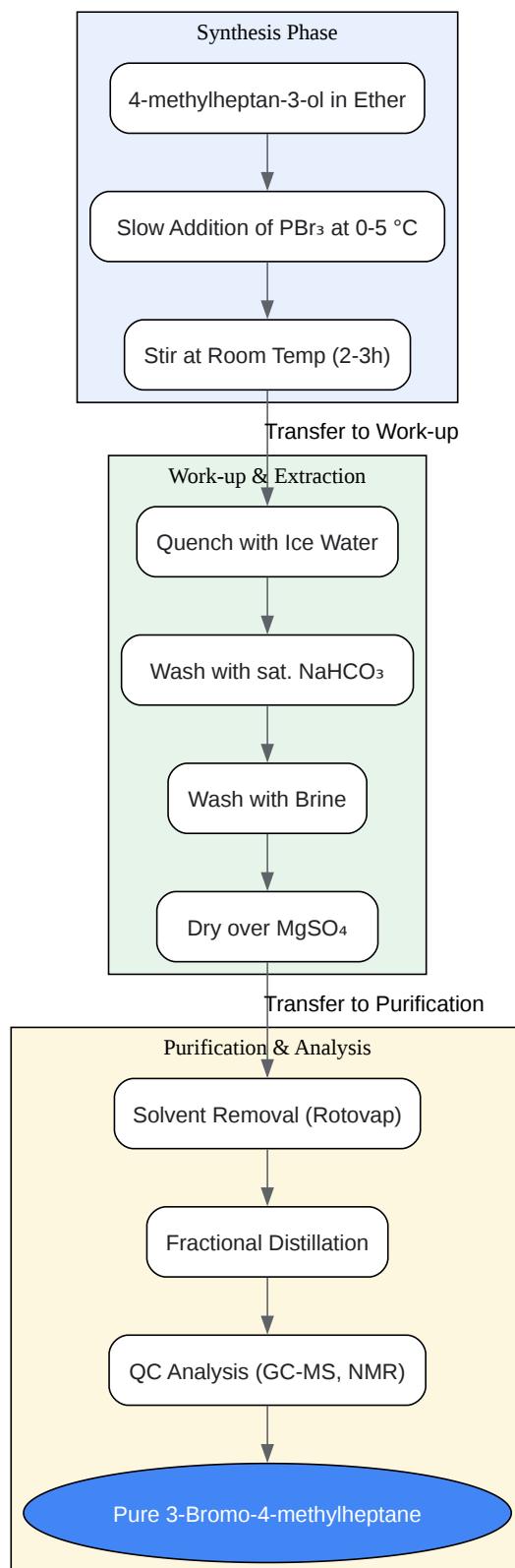
The choice of  $\text{PBr}_3$  is based on its efficacy in converting primary and secondary alcohols to their corresponding alkyl bromides with high yields. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an  $\text{S}_{\text{n}}2$ -type reaction. This mechanism minimizes carbocation rearrangements that can occur under strongly acidic conditions (e.g., using  $\text{HBr}$ ).

## Step-by-Step Synthesis Workflow

### Materials:

- 4-methylheptan-3-ol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel

### Procedure:


- **Reaction Setup:** In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5  $^{\circ}\text{C}$ .
- **Reagent Addition:** Add 4-methylheptan-3-ol (1 equivalent) dissolved in anhydrous diethyl ether to the flask.
- **Bromination:** Slowly add phosphorus tribromide ( $\text{PBr}_3$ , 0.4 equivalents) dropwise from the dropping funnel over 30-45 minutes. The slow addition is crucial to control the exothermic

reaction.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
- Work-up & Quenching: Carefully pour the reaction mixture over ice water to quench any unreacted  $\text{PBr}_3$ . Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with cold water, saturated  $\text{NaHCO}_3$  solution (to neutralize any acidic byproducts), and finally with brine.
- Drying: Dry the separated organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Solvent Removal: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
- Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure **3-Bromo-4-methylheptane**.

## Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Bromo-4-methylheptane**.

## Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed. This serves as the self-validating component of the protocol.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. A single, sharp peak on the gas chromatogram indicates high purity. The mass spectrum should show a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio) and a molecular ion peak corresponding to the mass of  $\text{C}_8\text{H}_{17}\text{Br}$  ( $m/z = 192/194$ ).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the proton environment, confirming the connectivity of the alkyl chain. The spectrum will be complex due to the chirality and branching, but key signals like the proton on the bromine-bearing carbon (CH-Br) will be present.
  - $^{13}\text{C}$  NMR: Confirms the presence of eight distinct carbon atoms in the molecule, with the carbon attached to the bromine appearing at a characteristic downfield shift.

## Safety, Handling, and Disposal

Alkyl halides require careful handling due to their potential hazards. While specific toxicity data for **3-Bromo-4-methylheptane** is not readily available, precautions for the general class of compounds must be followed.[7][8]

### 5.1 Personal Protective Equipment (PPE)

- Eye Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory.[8] A face shield should be worn over goggles during procedures with a high splash risk.[7][8]
- Hand Protection: Wear nitrile gloves for incidental contact. For extended handling or immersion, neoprene or other heavy-duty chemical-resistant gloves are recommended.[8]
- Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7] Avoid synthetic clothing; cotton or wool is preferred.[7]

### 5.2 Handling Procedures

- All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[9]
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin, eyes, and clothing.[9]
- Store containers tightly sealed in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]

### 5.3 Spill and Emergency Response

- Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Evacuate the area for larger spills.[7]
- Exposure: If skin contact occurs, wash immediately with soap and copious amounts of water. [9] For eye contact, flush with an eyewash station for at least 15 minutes.[9] In case of inhalation, move the person to fresh air.[9] Seek immediate medical attention for any significant exposure.

### 5.4 Disposal

- Waste **3-Bromo-4-methylheptane** and contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

## References

- PubChem. **3-Bromo-4-methylheptane**. National Center for Biotechnology Information.
- Carnegie Mellon University. Pyrophoric Handling Procedure.
- PubChem. **(3S,4S)-3-bromo-4-methylheptane**. National Center for Biotechnology Information.
- University of Nebraska-Lincoln. Standard Operating Procedure: Pyrophorics - Aluminum alkyls.
- Save My Exams. Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note.
- NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques.
- University of Washington. Requirements for Pyrophoric Research.

- PubChem. 3-Bromo-4-methylhexane. National Center for Biotechnology Information.
- Chemrevise. OCR Revision Guides.
- PubChem. 3,4-Dibromo-4-methylheptane. National Center for Biotechnology Information.
- PubChem. 3-Bromo-4-ethylheptane. National Center for Biotechnology Information.
- Physics & Maths Tutor. OCR (A) Chemistry A-level Module 4: Core Organic Chemistry Revision.
- UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids.
- GeeksforGeeks. Methods of preparation of Haloalkanes and Haloarenes.
- Molbase. 3-Bromo-4-methylpyridine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [savemyexams.com](http://savemyexams.com) [savemyexams.com]
- 2. [physicsandmathstutor.com](http://physicsandmathstutor.com) [physicsandmathstutor.com]
- 3. [jameasaifiyah.edu](http://jameasaifiyah.edu) [jameasaifiyah.edu]
- 4. 3-Bromo-4-methylheptane | C8H17Br | CID 53754665 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. [guidechem.com](http://guidechem.com) [guidechem.com]
- 6. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 7. [cmu.edu](http://cmu.edu) [cmu.edu]
- 8. [ehs.utexas.edu](http://ehs.utexas.edu) [ehs.utexas.edu]
- 9. [sites.chemengr.ucsb.edu](http://sites.chemengr.ucsb.edu) [sites.chemengr.ucsb.edu]
- To cite this document: BenchChem. [A Senior Application Scientist's Technical Guide to 3-Bromo-4-methylheptane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-cas-number\]](https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-cas-number)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)